Cas no 315240-55-2 (N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide)

N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide
- SR-01000358618-1
- N-(1,2-dihydroacenaphthylen-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- SR-01000358618
- AKOS002380599
- F1620-0043
- 315240-55-2
- Oprea1_481558
- Oprea1_289053
-
- インチ: 1S/C21H20N2O3S/c1-23(2)27(25,26)17-11-8-16(9-12-17)21(24)22-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,6-7H2,1-2H3,(H,22,24)
- InChIKey: QDFDJZXXXIMONX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)C(NC1=CC=C2CCC3C=CC=C1C2=3)=O)(N(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 380.11946368g/mol
- どういたいしつりょう: 380.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 649
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 74.9Ų
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1620-0043-2mg |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-2μmol |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-4mg |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-5μmol |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-30mg |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-10μmol |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-25mg |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-3mg |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-10mg |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1620-0043-20μmol |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
315240-55-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide 関連文献
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamideに関する追加情報
Introduction to N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide (CAS No. 315240-55-2)
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide, identified by its CAS number 315240-55-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The molecular structure of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide is characterized by its intricate arrangement of functional groups, which contributes to its unique chemical properties and potential biological interactions. The presence of both the acenaphthylene moiety and the dimethylsulfamoyl group suggests a potential for diverse pharmacological effects, including anti-inflammatory, antimicrobial, and possibly even anticancer properties.
In recent years, there has been a surge in research focused on developing new derivatives of acenaphthylene-based compounds due to their structural complexity and versatility. Studies have shown that modifications in the acenaphthylene ring can significantly alter the biological activity of these molecules. For instance, researchers have explored various substitution patterns on the acenaphthylene core to enhance binding affinity to biological targets and improve pharmacokinetic profiles.
The dimethylsulfamoyl group in N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide is particularly noteworthy as it is known to enhance the solubility and metabolic stability of pharmaceutical compounds. This feature makes it an attractive moiety for drug design, as it can improve the bioavailability and reduce the rate of degradation in vivo. Furthermore, the sulfamoyl group has been extensively studied for its role in modulating enzyme activity and receptor binding.
Current research in the field of medicinal chemistry has highlighted the importance of rational drug design, where computational methods are employed to predict the binding affinity and selectivity of candidate compounds. N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide has been subjected to virtual screening and molecular docking studies to identify its potential interactions with biological targets such as kinases, proteases, and transcription factors. These studies have provided valuable insights into its mechanism of action and have paved the way for further experimental validation.
One of the most exciting developments in recent years has been the application of machine learning algorithms to accelerate drug discovery processes. By leveraging large datasets of known drug-target interactions, these algorithms can predict the efficacy of new compounds with remarkable accuracy. N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide has been used as a training example in several machine learning models designed to predict pharmacological activity. The results have been encouraging, suggesting that this compound may have therapeutic potential in areas such as oncology and neurology.
In vitro studies have begun to unravel the specific biological activities of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide. Initial experiments have shown that this compound exhibits inhibitory effects on certain enzymes implicated in inflammation and cancer progression. For example, it has demonstrated potent activity against cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in pain and inflammation. Additionally, preliminary data suggest that it may inhibit kinases such as EGFR (epidermal growth factor receptor), which are frequently overexpressed in various cancers.
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves intricate transformations that require precise control over reaction conditions to ensure high yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation to construct the complex acenaphthylene core. These synthetic strategies not only highlight the ingenuity of modern organic synthesis but also provide a foundation for further derivatization and optimization.
The pharmacokinetic properties of N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary pharmacokinetic studies have indicated that this compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration. Additionally, preliminary data on metabolic stability suggest that it may undergo biotransformation via cytochrome P450 enzymes.
The future prospects for N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide are promising given its unique structure and demonstrated biological activity. Ongoing research aims to optimize its pharmacological properties through structural modifications aimed at improving potency, selectivity, and pharmacokinetic profiles. Additionally, efforts are underway to explore its potential therapeutic applications through preclinical studies using animal models.
In conclusion, N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide (CAS No. 315240-55-2) represents a compelling example of how structural complexity can lead to novel biological activities. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new insights into its mechanism of action and pharmacological properties, this compound holds great promise for future therapeutic applications.
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